molecular formula C9H11NO2S2 B13751289 2-(2-Aminoethyldithio)benzoic acid inner salt CAS No. 1204-52-0

2-(2-Aminoethyldithio)benzoic acid inner salt

Cat. No.: B13751289
CAS No.: 1204-52-0
M. Wt: 229.3 g/mol
InChI Key: MDWMGDVMLUFHTD-UHFFFAOYSA-N
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Description

2-(2-Aminoethyldithio)benzoic acid inner salt is a chemical compound with the molecular formula C9H11NO2S2 and a molecular weight of 229.33 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to an aminoethyldithio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyldithio)benzoic acid inner salt can be achieved through a base-promoted aerobic cascade reaction. This method involves the formation of six new bonds in a one-pot procedure, making it an efficient and atom-economical approach . The reaction typically requires a base, such as sodium hydroxide, and is conducted under aerobic conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyldithio)benzoic acid inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and dithio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the dithio group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(2-Aminoethyldithio)benzoic acid inner salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyldithio)benzoic acid inner salt involves its interaction with molecular targets through its functional groups. The amino and dithio groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, protein function, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethylthio)benzoic acid
  • 2-(2-Aminoethylsulfonyl)benzoic acid
  • 2-(2-Aminoethylamino)benzoic acid

Uniqueness

2-(2-Aminoethyldithio)benzoic acid inner salt is unique due to its dithio linkage, which imparts distinct chemical reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .

Properties

CAS No.

1204-52-0

Molecular Formula

C9H11NO2S2

Molecular Weight

229.3 g/mol

IUPAC Name

2-(2-azaniumylethyldisulfanyl)benzoate

InChI

InChI=1S/C9H11NO2S2/c10-5-6-13-14-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H,11,12)

InChI Key

MDWMGDVMLUFHTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])SSCC[NH3+]

Origin of Product

United States

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